N-(2H-1,3-benzodioxol-5-yl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a thiazolo[4,5-d]pyridazinone core substituted with a 2-methyl-7-(4-methylphenyl) group and linked via an acetamide moiety to a 1,3-benzodioxol-5-yl (piperonyl) group. Its structure combines a sulfur-containing thiazole fused with a pyridazinone, which is further functionalized with aromatic and methyl substituents.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-12-3-5-14(6-4-12)19-21-20(23-13(2)31-21)22(28)26(25-19)10-18(27)24-15-7-8-16-17(9-15)30-11-29-16/h3-9H,10-11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLOQTAVKLKDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiazolopyridazine intermediates, followed by their coupling through acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring could be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs.
Scientific Research Applications
Structural Information
- Molecular Formula : C24H27N3O6S
- Molecular Weight : 485.6 g/mol
- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonyl]piperidine-4-carboxamide
Pharmacological Potential
- Antidepressant Activity : Research indicates that compounds with similar structures to N-(2H-1,3-benzodioxol-5-yl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide exhibit antidepressant effects. Studies on analogs suggest modulation of serotonin pathways and potential efficacy in treating mood disorders .
- Anticancer Properties : Some derivatives of benzodioxole compounds have shown promise in cancer research. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
- Neuroprotective Effects : The compound's structural features suggest potential neuroprotective properties. Investigations into related compounds have indicated their ability to protect neuronal cells from oxidative stress and excitotoxicity .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including:
- Mannich Reactions : Formation of the benzodioxole moiety.
- Cyclization Reactions : To construct the thiazolo-pyridazine framework.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antidepressant Activity
A study published in Neuropharmacology assessed the antidepressant effects of a series of benzodioxole derivatives. The results indicated that certain modifications to the structure enhanced serotonin receptor binding affinity, leading to improved antidepressant-like behavior in animal models .
Case Study 2: Anticancer Research
In a study published in Cancer Letters, researchers explored the anticancer activity of thiazolo-pyridazine derivatives. It was found that these compounds could inhibit proliferation of various cancer cell lines through induction of apoptosis and cell cycle arrest mechanisms. The study highlighted the potential for developing new anticancer agents based on these structural motifs .
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological responses. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thiazolo[4,5-d]pyridazinone derivatives. Below is a detailed comparison with analogs reported in the literature, focusing on structural variations, synthesis, and properties.
Structural Analogues and Substituent Effects
a. N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide
- Key Differences :
- Position 7 substituent : 2-Thienyl (electron-rich heteroaromatic) vs. 4-methylphenyl (electron-donating alkyl-aromatic).
- Acetamide group : 4-Chlorophenyl vs. benzodioxol-5-yl.
- Impact :
b. 5-(3,4-Dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles
- Core Heterocycle: Oxadiazole (O/N-containing) vs. thiazolo-pyridazinone (S/N-containing).
- Functional Groups: Pyrimidinone-linked oxadiazoles lack the fused thiazole system but share acetamide-like linkages.
Physicochemical and Spectral Properties
Electronic and Steric Considerations
- Thiazolo vs. Oxadiazoles introduce torsional flexibility, which may improve solubility but reduce target affinity .
- Substituent Effects :
Research Findings and Trends
- Synthetic Efficiency: Thiazolo-pyridazinones generally require multi-step synthesis (e.g., cyclocondensation followed by amidation), whereas oxadiazoles can be assembled via one-pot methods .
- Biological Potential: Thiazolo-pyridazinones are understudied compared to oxadiazoles, but their sulfur-rich cores may confer unique redox or metal-chelating properties relevant to drug design .
- Structural Insights: Crystallographic data (using tools like SHELX) could resolve conformational differences in the thiazolo-pyridazinone core, such as puckering influenced by substituents (cf. ).
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 422.49 g/mol. Its structure features a benzodioxole moiety linked to a thiazolo-pyridazin derivative, which is believed to contribute to its biological effects.
1. Interaction with Receptors:
Research indicates that compounds similar to this compound may act as modulators of various neurotransmitter receptors. For instance, benzodioxole derivatives have been shown to interact with the AMPA receptor family, which plays a crucial role in synaptic transmission and plasticity in the central nervous system .
2. Anti-Virulence Activity:
Recent studies have explored the anti-virulence properties of compounds containing similar structural motifs. These compounds inhibit the action of virulence factors produced by pathogenic bacteria by interfering with their ability to modify host cell functions .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of related compounds:
| Compound Name | Activity | Reference |
|---|---|---|
| Benzodioxole Derivative A | AMPAR Antagonist | |
| Benzodioxole Derivative B | Anti-Virulence | |
| Thiazolo-Pyridazine Analog | Cytotoxicity against cancer cells |
Case Studies
Case Study 1: Neuropharmacological Effects
In a study investigating the neuropharmacological effects of benzodioxole derivatives, researchers found that these compounds exhibited significant inhibition of AMPA receptor-mediated currents in HEK293 cells. The results indicated a noncompetitive inhibition mechanism, suggesting potential therapeutic applications in neurological disorders characterized by excitotoxicity .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of thiazolo-pyridazine derivatives. The compound demonstrated notable activity against Gram-positive bacteria by disrupting their virulence mechanisms. This finding suggests that modifications to the benzodioxole structure may enhance its efficacy against bacterial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
